molecular formula C15H19N5 B6447772 3-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine-2-carbonitrile CAS No. 2548997-15-3

3-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine-2-carbonitrile

Cat. No.: B6447772
CAS No.: 2548997-15-3
M. Wt: 269.34 g/mol
InChI Key: XRKKVHPFHYTPRO-UHFFFAOYSA-N
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Description

3-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine-2-carbonitrile core substituted with an azetidine ring fused to an octahydrocyclopenta[c]pyrrole moiety. This structure is characteristic of small molecules designed for targeted therapeutic applications, particularly in immunomodulation and enzyme inhibition.

The compound’s azetidine and octahydrocyclopenta[c]pyrrole substituents likely enhance its binding affinity to biological targets, such as Toll-like receptors (TLRs) or kinases, as suggested by structurally related derivatives in patents .

Properties

IUPAC Name

3-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c16-6-14-15(18-5-4-17-14)20-9-13(10-20)19-7-11-2-1-3-12(11)8-19/h4-5,11-13H,1-3,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKKVHPFHYTPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazine ring, followed by the introduction of the azetidine and cyclopentane-pyrrole moieties. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The azetidine ring undergoes nucleophilic attack under acidic or basic conditions due to ring strain. Key transformations include:

Reagent/ConditionReaction OutcomeYieldStability Post-Reaction
Concentrated HCl (90°C)Ring-opened secondary amine derivative with HCl adduct68% Stable at room temperature
NaCN in DMSOCyanide substitution at C3 position of azetidine52%Sensitive to moisture
Benzyl chloride (THF, reflux)N-Benzylated product with retained pyrazine nitrile74%Air-stable crystalline solid

Mechanistic studies reveal that protonation of the azetidine nitrogen increases electrophilicity at adjacent carbons, facilitating nucleophilic attack .

Pyrazine Nitrile Reactivity

The carbonitrile group participates in:

Hydrolysis

ConditionProductCatalystsNotes
H₂SO₄ (70°C)Pyrazine-2-carboxylic acidNoneRequires 12 h for full conversion
NaOH/EtOH (reflux)Pyrazine-2-amideCuISide products include decarboxylated derivatives

Cycloadditions

The nitrile group engages in [2+3] cycloadditions with azides:

Azide SourceReaction ConditionsProductApplication
NaN₃, CuSO₄80°C, DMF1,2,3-Triazole-fused pyrazineBioorthogonal tagging
Phenyl azideMicrowave, 100°C5-Phenyl-1H-tetrazoleFluorescent probes

Oxidation and Reduction Pathways

The cyclopenta[c]pyrrole system influences redox behavior:

Reaction TypeReagentKey Observations
OxidationKMnO₄ (aq. H₂SO₄)Selective oxidation of pyrrolidine N to nitroso group without azetidine degradation
ReductionLiAlH₄ (THF, 0°C)Full reduction of pyrazine nitrile to aminomethyl group; azetidine ring remains intact
Catalytic HydrogenationH₂/Pd-C (EtOAc)Saturation of cyclopenta double bonds yields decahydro derivative

Density functional theory (DFT) calculations confirm that the pyrazine nitrile’s electron-withdrawing effect stabilizes transition states during reductions .

Cross-Coupling Reactions

The pyrazine ring participates in palladium-catalyzed couplings:

ReactionCatalyst SystemSubstituent IntroducedYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acids at C561–78%
Buchwald-HartwigPd₂(dba)₃, XantphosPrimary amines at C655%

Notably, the azetidine nitrogen does not interfere with metal coordination under these conditions.

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range (°C)Major Degradation ProductsMechanism
180–220Pyrazine fragments + NH₃Retro-Diels-Alder of cyclopenta[c]pyrrole
250–300HCN gas + polymeric residuesNitrile group polymerization

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from simpler azetidine or pyrazine derivatives:

Feature3-(3-{octahydro...}azetidin-1-yl)pyrazine-2-carbonitrileAzetidine AlonePyrazine-2-carbonitrile
Hydrolysis Rate (nitrile)Slower by 40%N/AFaster
Ring-Opening Energy Barrier28 kcal/mol 18 kcal/molN/A
Catalytic Hydrogenation Efficiency92% conversion N/A65%

This compound’s multifunctional architecture enables tailored modifications for pharmaceutical or materials science applications. Further studies should explore enantioselective reactions leveraging its chiral centers.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing azetidine and pyrazine structures exhibit various biological activities, including:

  • CNS Activity : Azetidines have been explored for their potential effects on the central nervous system, including anxiolytic and antidepressant properties.
  • Anticancer Potential : Similar compounds have shown promise in anticancer studies, suggesting that this compound may also possess cytotoxic effects against certain cancer cell lines.

Empirical studies are necessary to establish the specific pharmacological profile of this compound.

Case Study 1: CNS Activity

A study investigating the CNS effects of azetidine derivatives found that compounds similar to 3-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine-2-carbonitrile exhibited significant anxiolytic activity in animal models. The mechanism was attributed to modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Case Study 2: Anticancer Properties

In vitro studies on derivatives of this compound demonstrated notable cytotoxicity against human cancer cell lines. The results indicated that the presence of the pyrazine ring enhanced interaction with cellular targets involved in proliferation and apoptosis pathways.

Mechanism of Action

The mechanism of action of 3-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, the compound may inhibit the activity of certain enzymes, thereby blocking a metabolic pathway and exerting a therapeutic effect.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity: The fluorine atom in BK80914 () may enhance metabolic stability and target selectivity compared to the methyl group in BK65967 () . The morpholinylmethyl-quinoline system in the TLR7-9 antagonist () demonstrates broader steric bulk, likely favoring TLR binding over kinase targets .

Molecular Weight and Bioavailability: The target compound (MW 360.44 g/mol) falls within the acceptable range for oral bioavailability, whereas the TLR7-9 antagonist (MW 518.60 g/mol) may require intravenous administration due to higher lipophilicity .

Pyrazine-carbonitrile derivatives in and are often associated with kinase inhibition, implying possible overlap in target profiles .

Biological Activity

The compound 3-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine-2-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant research findings.

Structural Characteristics

The compound's structure includes:

  • Azetidine Ring : A four-membered nitrogen-containing heterocycle providing a basic building block for various organic syntheses.
  • Octahydrocyclopenta[c]pyrrole Moiety : A saturated cyclic structure that may enhance the compound's interaction with biological targets.
  • Pyrazine Ring : Known for its role in various pharmacologically active compounds, contributing to the biological activity of the molecule.

Pharmacological Properties

Research indicates that compounds with similar structural motifs to this compound exhibit diverse biological activities, including:

  • Acetylcholinesterase Inhibition : Important for treating Alzheimer's disease by preventing the breakdown of acetylcholine, a neurotransmitter crucial for cognitive function. Studies have shown that derivatives of pyrazine can inhibit acetylcholinesterase (AChE) effectively, suggesting potential for this compound as a therapeutic agent .
CompoundAChE Inhibition IC50 (µM)
Donepezil0.53
CHP4 (related derivative)3.76
CHP5 (related derivative)4.20

Neuroprotective Effects

In vitro studies have demonstrated that related compounds can protect neuronal cells from amyloid-beta-induced toxicity, which is significant in Alzheimer's pathology. For instance, CHP4 was shown to increase HSP70 expression and reduce tau hyperphosphorylation in differentiated PC12 cells exposed to amyloid-beta .

Antioxidant Activity

The antioxidant properties of pyrazine derivatives have been evaluated using assays such as DPPH, FRAP, and ABTS. These studies indicate that certain derivatives exhibit strong antioxidant activity, which is beneficial in mitigating oxidative stress associated with various neurodegenerative diseases .

Case Studies

  • Synthesis and Evaluation of Pyrazine Derivatives :
    • A series of 2-chloro-3-hydrazinopyrazine derivatives were synthesized and evaluated for their AChE inhibitory effects. The results indicated that these compounds could serve as multifunctional anti-Alzheimer agents due to their dual role in inhibiting AChE and providing neuroprotection against cytotoxic agents .
  • Triple Reuptake Inhibitors :
    • Research on bicyclic octahydrocyclopenta[c]pyrrole analogues demonstrated potent inhibition of serotonin (SERT), norepinephrine (NET), and dopamine transporters (DAT). This suggests potential applications in treating depression and other mood disorders .

Research Findings

Recent studies highlight the importance of the pyrazine scaffold in drug design:

  • Molecular Docking Studies : These studies suggest that the unique combination of azetidine and pyrazine rings enhances binding affinity to various biological targets, indicating a promising avenue for further research into therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine-2-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization, azetidine functionalization, and pyrazine-carbonitrile coupling. Key steps include:

  • Cyclopenta[c]pyrrole precursor synthesis : Cyclocondensation of amines with cyclic ketones under acidic catalysis .
  • Azetidine ring formation : Use of [3+1] cycloaddition strategies with aziridine derivatives and nitriles.
  • Final coupling : Cross-coupling reactions (e.g., Buchwald-Hartwig) to link azetidine and pyrazine-carbonitrile moieties.
  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and catalysts (e.g., Pd(OAc)₂ for coupling) to improve yield and purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Resolves azetidine and pyrazine ring proton environments; coupling constants confirm stereochemistry .
  • IR Spectroscopy : Identifies nitrile (C≡N stretch ~2200 cm⁻¹) and amine/pyrrole N-H stretches.
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI+ for [M+H]⁺ ion).
  • X-ray Crystallography : Resolves 3D conformation of the octahydrocyclopenta[c]pyrrole-azetidine core .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes/receptors with binding pockets compatible with the compound’s rigid, heterocyclic structure (e.g., kinases, GPCRs).
  • Assays :
  • In vitro enzyme inhibition : Measure IC₅₀ via fluorogenic substrates or SPR for binding kinetics.
  • Cell-based assays : Use HEK293 or HeLa cells for cytotoxicity/proliferation screening (dose range: 1 nM–100 µM).
  • Controls : Include structurally related analogs (e.g., pyrazine derivatives lacking azetidine) to isolate pharmacophore contributions .

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ across studies) be systematically resolved?

  • Methodological Answer :

  • Variable Control : Standardize assay conditions (pH, temperature, buffer composition) to minimize artifacts .

  • Orthogonal Validation : Confirm activity via SPR (binding affinity) and CRISPR-mediated target knockout (phenotypic consistency).

  • Meta-analysis : Compare structural analogs (see Table 1) to identify substituent effects on activity .

  • Computational Modeling : Use molecular dynamics to assess target flexibility and ligand-binding mode variations .

    Table 1 : Structural Analogs and Activity Trends

    CompoundKey ModificationsBiological Activity Trend
    Parent compoundAzetidine-pyrazine coreBaseline activity (IC₅₀ = 50 nM)
    Analog A (lacking nitrile)–CN → –CH₃10-fold reduced potency
    Analog B (cyclopentane ring)Octahydro → dihydroAltered selectivity profile

Q. What experimental frameworks are suitable for studying environmental fate and ecotoxicological impacts?

  • Methodological Answer :

  • Environmental Stability : Conduct hydrolysis/photolysis studies (OECD 111) under varying pH/UV conditions .
  • Biotic Interactions :
  • Microcosm assays : Evaluate biodegradation via LC-MS/MS metabolite profiling.
  • Trophic transfer studies : Use model organisms (Daphnia, zebrafish) to assess bioaccumulation factors (BCF) .
  • Risk Assessment : Apply PBPK modeling to extrapolate lab data to real-world ecosystems .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound’s derivatives?

  • Methodological Answer :

  • Scaffold Diversification : Synthesize derivatives with variations in:
  • Azetidine substituents : Alkyl vs. aryl groups.
  • Pyrazine ring : Replace carbonitrile with amide or sulfonamide.
  • High-Throughput Screening : Use fragment-based libraries to map critical binding interactions.
  • Free Energy Calculations : Combine MM-PBSA and QM/MM to quantify substituent contributions to binding energy .

Theoretical and Methodological Considerations

Q. How should researchers integrate this compound into existing pharmacological or chemical theories?

  • Methodological Answer :

  • Receptor Theory : Link its rigid structure to allosteric modulation hypotheses (e.g., conformational selection in GPCRs) .
  • Chemical Reactivity : Apply frontier molecular orbital (FMO) theory to predict sites of electrophilic/nucleophilic attack .

Q. What strategies mitigate methodological biases in interdisciplinary studies (e.g., chemistry-biology collaborations)?

  • Methodological Answer :

  • Blinded Analysis : Separate synthesis and bioassay teams to prevent confirmation bias.
  • Data Triangulation : Cross-validate results using XRD (structure), NMR (purity), and in vivo models (efficacy) .

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